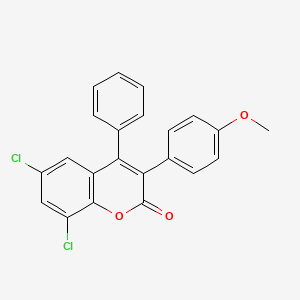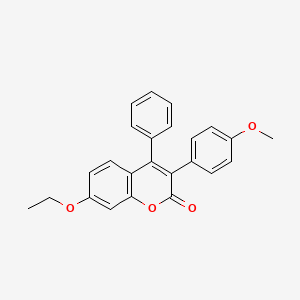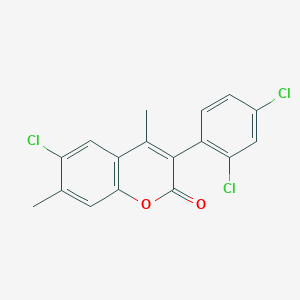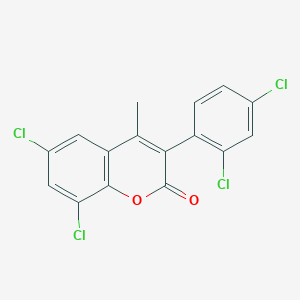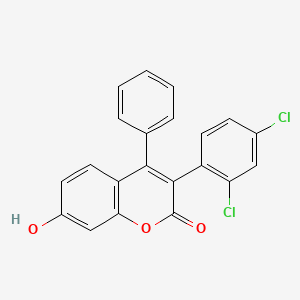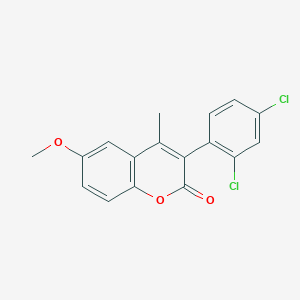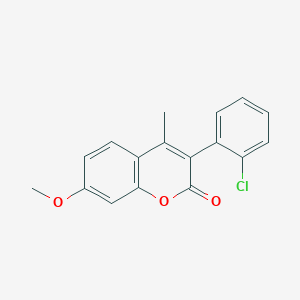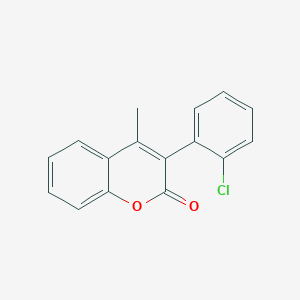
E-1-Methoxy-3,3,3-trifluoropropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-1-Methoxy-3,3,3-trifluoropropene is a chemical compound with the CAS Number: 26885-71-2 and a molecular weight of 126.08 . Its IUPAC name is (1E)-3,3,3-trifluoro-1-methoxy-1-propene .
Molecular Structure Analysis
The molecular formula of this compound is C4H5F3O . The InChI code is 1S/C4H5F3O/c1-8-3-2-4(5,6)7/h2-3H,1H3/b3-2+ .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, research on similar compounds suggests versatile reaction pathways .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 64.7±40.0 °C at 760 mmHg . The compound has a vapour pressure of 175.0±0.1 mmHg at 25°C . The enthalpy of vaporization is 29.4±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
Catalytic Fluorination : E-1-Methoxy-3,3,3-trifluoropropene is involved in the catalytic fluorination of specific hydrocarbons. For instance, the fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene is achieved using fluorinated chromia catalysts. This process is crucial for the synthesis of 2,3,3,3-tetrafluoropropene, a significant chemical intermediate (Mao et al., 2014).
Cycloaddition Reactions : this compound is also a participant in cycloaddition reactions. These reactions involve the chemical combination of multiple molecules through the formation of cyclic compounds, which can be crucial for the synthesis of various organic compounds (Sustmann et al., 1996).
Oxidative Dimerization : This chemical also undergoes oxidative dimerization, a process important in the formation of complex organic structures. For example, 2-chloro-3,3,3-trifluoro-1-(4-methoxyphenyl)propene undergoes oxidative dimerization in specific chemical environments (Kazakova et al., 2016).
Molecular Structure Analysis : The molecular structure and dynamics of this compound are subjects of study, providing insights into its physical and chemical properties. This knowledge is essential for its application in various scientific fields (Alonso et al., 1997).
Thermodynamic Properties : Understanding the thermodynamic properties of this compound is vital, especially in its application in refrigeration cycles. Studies have been conducted to model its properties accurately using equations of state, which are critical for its use in air conditioning and refrigeration technologies (Lai, 2014).
Polymerization Studies : It plays a role in polymerization reactions. For instance, studies have been conducted on the polymerization of alpha-olefins using specific catalysts, where this compound-related compounds can be instrumental (Tshuva et al., 2001).
Electrochemical Fluorination : This chemical is also used in electrochemical fluorination processes. These processes are significant for introducing fluorine atoms into organic compounds, which is a critical step in the synthesis of many pharmaceuticals and agrochemicals (Laurent et al., 1989).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of E-1-Methoxy-3,3,3-trifluoropropene can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Methoxyacetylene", "Bromoethane", "Sodium hydride", "Sodium iodide", "Copper(I) iodide", "Copper(II) sulfate", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Methoxyacetylene is reacted with bromoethane in the presence of sodium hydride to form 3-methoxy-1-bromo-1-propene.", "Step 2: 3-methoxy-1-bromo-1-propene is reacted with sodium iodide and copper(I) iodide in the presence of ethyl acetate to form E-3-methoxy-1-iodo-1-propene.", "Step 3: E-3-methoxy-1-iodo-1-propene is reacted with copper(II) sulfate and sodium bicarbonate in the presence of water to form E-3-methoxy-1-hydroxy-1-propene.", "Step 4: E-3-methoxy-1-hydroxy-1-propene is reacted with sodium chloride and sodium sulfate in the presence of magnesium sulfate to form E-1-Methoxy-3,3,3-trifluoropropene." ] } | |
CAS-Nummer |
26885-71-2 |
Molekularformel |
C4H5F3O |
Molekulargewicht |
126.08 g/mol |
IUPAC-Name |
3,3,3-trifluoro-1-methoxyprop-1-ene |
InChI |
InChI=1S/C4H5F3O/c1-8-3-2-4(5,6)7/h2-3H,1H3 |
InChI-Schlüssel |
BGHDVJGMEWAMPO-UHFFFAOYSA-N |
Isomerische SMILES |
CO/C=C/C(F)(F)F |
SMILES |
COC=CC(F)(F)F |
Kanonische SMILES |
COC=CC(F)(F)F |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


